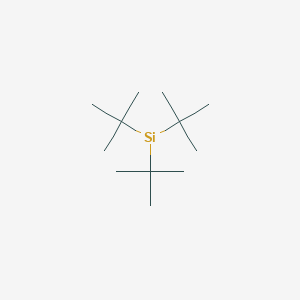

Tritert-butylsilicon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

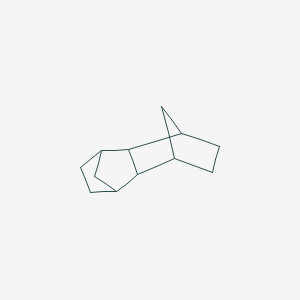

Tritert-butylsilicon compounds are a class of organosilicon compounds characterized by the presence of silicon atoms bonded to three tert-butyl groups. These compounds exhibit strong intramolecular steric interactions due to the bulky tert-butyl substituents, which significantly influence their chemical behavior and properties .

Synthesis Analysis

The synthesis of tri-tert-butylsilane, a representative of this compound compounds, can be achieved through the reaction of t-butyllithium with silicon halides such as HSiCl3 or HSiF3 . Additionally, tri-tert-butylsilane can undergo further reactions to form various derivatives. For example, it reacts with halogens to yield tri-tert-butylhalosilanes and with SO3 to form bis(tri-tert-butylsilyl) sulfate . The synthesis of these compounds is often challenged by the strong steric hindrance, which can prevent the formation of certain expected products or lead to alternative reaction pathways .

Molecular Structure Analysis

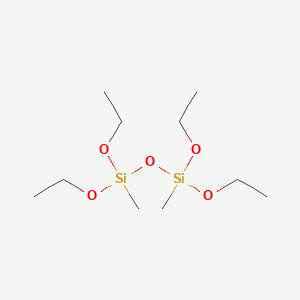

The molecular structure of this compound compounds is significantly influenced by the bulky tert-butyl groups. For instance, an X-ray structure determination of a bis(tri-tert-butylsilyl)-substituted ethene revealed unusual bond angles and elongated Si-C bonds, indicative of the steric strain within the molecule . These structural features are a common theme in the chemistry of this compound compounds and play a crucial role in their reactivity and physical properties .

Chemical Reactions Analysis

This compound compounds participate in a variety of chemical reactions. The reactivity of tri-tert-butylsilane with pseudohalides, for example, is facilitated by the use of crown ethers, leading to the formation of tri-tert-butylsilicon pseudohalides . The steric hindrance also affects the reactivity towards nucleophiles, making such reactions less readily to proceed . Furthermore, the attempted synthesis of long-living tri-tert-butylsilyl radicals and direct observation of tri-tert-butylsilicenium ions were unsuccessful, likely due to the strong intramolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound compounds are largely dictated by the steric bulk of the tert-butyl groups. These groups can lead to overcrowded molecules with strong intramolecular steric interactions, as seen in compounds like 1,1,3,3-tetra-tert-butyldisiloxane-1,3-diol and penta-tert-butyldisiloxanol . The presence of these bulky substituents can also hinder the formation of certain compounds or lead to unexpected products due to the steric demands during synthesis .

Wissenschaftliche Forschungsanwendungen

Nanotechnologie

Tritert-butylsilicon, als eine siliziumhaltige Verbindung, hat bedeutende Anwendungen im Bereich der Nanotechnologie . Funktionalisierte Siliziumdioxid-Nanopartikel (SiO2 NPs) haben aufgrund ihrer vielversprechenden, besonderen, vielseitigen und vorteilhaften physikalisch-chemischen Eigenschaften große Aufmerksamkeit erregt . Diese verbesserten Eigenschaften machen diese Art von funktionalisierten Nanopartikeln besonders geeignet für verschiedene Anwendungen .

Fortgeschrittene Katalyse

Siliziumdioxid-basierte Nanopartikel, einschließlich derer, die von this compound abgeleitet sind, werden in der fortgeschrittenen Katalyse eingesetzt . Der Schritt der Oberflächenmodifizierung spielt eine entscheidende Rolle bei der Verbesserung der verschiedenen Eigenschaften der Siliziumdioxidoberfläche und macht sie für die fortgeschrittene Katalyse geeignet .

Arzneimittelfreisetzung

Siliziumdioxid-basierte Nanopartikel werden auch in Systemen zur Arzneistoffabgabe eingesetzt . Die Oberflächenmodifizierung dieser Nanopartikel ermöglicht eine gezielte Abgabe von Medikamenten und verbessert so die Effizienz der Behandlung .

Biomedizinische Anwendungen

Biomedizinische Anwendungen von this compound sind weitreichend und reichen von der Bildgebung bis zur Therapie . Die einzigartigen Eigenschaften von Siliziumdioxid-basierten Nanopartikeln machen sie ideal für verschiedene biomedizinische Anwendungen .

Sanierung der Umwelt

This compound wird in Anwendungen zur Sanierung der Umwelt eingesetzt

Wirkmechanismus

Target of Action

Tritert-butylsilicon, also known as Tri-t-butylsilane, is a silicon compound

Mode of Action

It’s known that this compound contains three tert-butoxy groups and a rare Si–S–H functional group . This suggests that it may act as a hydrogen donor in radical chain reactions . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its potential role as a hydrogen donor in radical chain reactions , it could be involved in various biochemical processes.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented in the available literature. Understanding these properties is crucial for assessing the compound’s bioavailability. Future studies should focus on characterizing the pharmacokinetic profile of this compound .

Result of Action

Given its potential role as a hydrogen donor in radical chain reactions , it might influence various cellular processes.

Eigenschaften

InChI |

InChI=1S/C12H27Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDLEZMOAXZZNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423069 |

Source

|

| Record name | Tritert-butylsilicon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18159-55-2 |

Source

|

| Record name | Tritert-butylsilicon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-t-butylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)